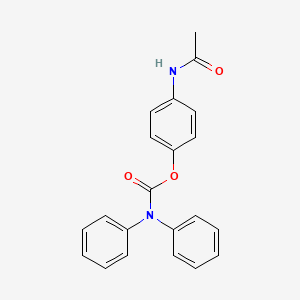

4-Acetamidophenyl diphenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetamidophenyl diphenylcarbamate is a compound that is structurally related to a variety of acetamidophenyl derivatives, which have been synthesized and studied for their potential applications in various fields, including medicine and materials science. Although the specific compound this compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to this compound.

Synthesis Analysis

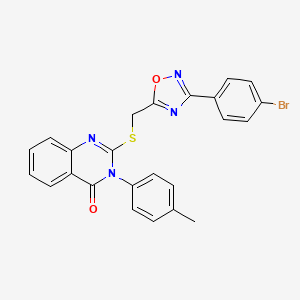

The synthesis of related compounds, such as 4-Acetamidophenyl phosphate, involves specific procedures like phosphorylation with polyphosphoric acid . Another related compound, 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, is synthesized and its structure optimized using computational methods . The synthesis of 5-(4-Acetamidophenyl)-10,15,20-tris(4-substituted phenyl) porphyrins from dipyrromethane also provides a methodological framework that could be relevant for synthesizing this compound .

Molecular Structure Analysis

Computational studies, including the use of Gaussian09 software and the GAR2PED program, have been employed to investigate the molecular structure and vibrational frequencies of related compounds . Such studies help in understanding the stability and electronic properties of the molecules, which are crucial for predicting the behavior of this compound.

Chemical Reactions Analysis

The chemical reactivity of acetamidophenyl derivatives can be complex. For instance, acetaminophen can be converted to bioactive metabolites like N-Acylphenolamine AM404 through fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system . This indicates that this compound could also undergo various biotransformations or chemical reactions under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, tastelessness, and hydrolysis behavior of 4-Acetamidophenyl phosphate, provide a basis for understanding similar properties in this compound . The synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions demonstrate the oxidative capabilities of acetamidophenyl derivatives, which could be relevant for understanding the reactivity of this compound .

Aplicaciones Científicas De Investigación

3D Printing of Drug-Loaded Tablets : A study by Wang et al. (2016) in the field of pharmaceuticals demonstrated the use of stereolithography (SLA) 3D printing to fabricate drug-loaded tablets with modified-release characteristics. This technology allows the manufacture of drug-loaded tablets with specific extended-release profiles, potentially revolutionizing industrial production or personalized dose manufacturing in the future (Wang, Goyanes, Gaisford & Basit, 2016).

Inhibitory Properties of Carbamates : Yılmaz et al. (2016) synthesized a series of carbamate derivatives and investigated their inhibitory effects on carbonic anhydrase I and II isoenzymes and acetylcholinesterase enzyme (AChE). These carbamates were found to be very effective inhibitors, suggesting potential applications in treating diseases like Alzheimer’s (Yılmaz, Akbaba, Özgeriş, Köse, Göksu, Gülçin, Alwasel & Supuran, 2016).

Dipeptidyl Peptidase IV Inhibitors : In the field of medicinal chemistry, Belyaev et al. (1999) focused on the development of potent and irreversible inhibitors of dipeptidyl peptidase IV (DPP IV) for therapeutic purposes. They found that compounds like bis(4-acetamidophenyl) 1-(S)-prolylpyrrolidine-2(R,S)-phosphonate show low cytotoxicity and favorable properties for further studies (Belyaev, Zhang, Augustyns, Lambeir, De Meester, Vedernikova, Scharpe & Haemers, 1999).

Photocatalytic Degradation of Pharmaceuticals : A study by Qi et al. (2020) explored the use of amorphous Co(OH)2 nanocages as activators for efficient degradation of pharmaceuticals like acetaminophen in wastewater treatment. This highlights the application of such compounds in environmental science and pollution control (Qi, Liu, Sun, Huang, Duan & Liu, 2020).

Electron Coupling in Chromophores : Wang et al. (2008) synthesized triphenylamine derivatives and studied their two-photon absorption properties. They found that electron coupling from π-electron delocalization significantly enhances two-photon absorption, suggesting applications in material sciences (Wang, Wang, Zhao, Jiang, Yang, Fang, Zhou & Cheng, 2008).

Pharmacokinetics in the Elderly : Liukas et al. (2011) investigated the pharmacokinetics of intravenous paracetamol in elderly patients. They found that age and sex are significant factors affecting the pharmacokinetics of paracetamol, with higher exposure observed in older patients (Liukas, Kuusniemi, Aantaa, Virolainen, Niemi, Neuvonen & Olkkola, 2011).

Mecanismo De Acción

Target of Action

For example, acetaminophen, which has a similar structure, primarily targets cyclooxygenase enzymes .

Biochemical Pathways

Similar compounds often affect pathways related to inflammation and pain signaling .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Without specific research, it’s difficult to determine the exact molecular and cellular effects of “4-Acetamidophenyl diphenylcarbamate”. Similar compounds often have analgesic (pain-relieving) and anti-inflammatory effects .

Propiedades

IUPAC Name |

(4-acetamidophenyl) N,N-diphenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-16(24)22-17-12-14-20(15-13-17)26-21(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJNOPHSBFEQPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)

![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)

![1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide](/img/structure/B2505172.png)

![N-mesityl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505177.png)

![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2505180.png)

![2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2505183.png)

![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)